
(2-Cloro-1,3-tiazol-5-il)metil 2-fenilacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a phenyl group (a variant of a benzene ring), and an acetate group, which is a derivative of acetic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the introduction of the chloro group. The phenylacetate moiety could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which would contribute to the compound’s aromaticity and stability. The electronegative chlorine atom would likely create a polar region in the molecule, and the phenylacetate group could participate in pi stacking interactions due to its conjugated pi system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorine atom could potentially be displaced in a nucleophilic substitution reaction, and the acetate group could be hydrolyzed to form acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chlorine atom and the potential for hydrogen bonding could influence its solubility, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los tiazoles han sido estudiados ampliamente por sus propiedades antimicrobianas. "(2-Cloro-1,3-tiazol-5-il)metil 2-fenilacetato" puede exhibir efectos antibacterianos y antifúngicos. Los investigadores han sintetizado derivados de tiazol con menores efectos secundarios, lo que los convierte en candidatos potenciales para el desarrollo de fármacos .
Actividad Antitumoral y Citotóxica
Los derivados de tiazol han mostrado promesa como agentes antitumorales. Por ejemplo, los compuestos que contienen el anillo de tiazol se han investigado por su citotoxicidad contra líneas celulares tumorales humanas. La investigación adicional podría explorar los mecanismos específicos que subyacen a sus efectos antitumorales .
Potencial Antiviral
Si bien no se ha estudiado directamente para este compuesto, los tiazoles en general exhiben actividad antiviral. Investigar si "this compound" tiene efectos similares podría ser valioso .
Propiedades Antiinflamatorias
Los derivados de tiazol han demostrado actividad antiinflamatoria. Comprender si este compuesto comparte esta propiedad podría informar posibles aplicaciones terapéuticas .
Efectos Neuroprotectores
Dado la versatilidad del andamiaje de tiazol, explorar su potencial neuroprotector vale la pena. Los agentes neuroprotectores son cruciales para afecciones como las enfermedades neurodegenerativas y las lesiones cerebrales .
Actividad Diurética
Aunque no se ha estudiado directamente para este compuesto, los tiazoles se han investigado como diuréticos. La investigación adicional podría evaluar si "this compound" afecta la función renal .
Propiedades Anticonvulsivas
Los tiazoles se han evaluado por sus efectos anticonvulsivos. Investigar si este compuesto modula la excitabilidad neuronal podría ser relevante .
Otras Aplicaciones Potenciales
Los tiazoles son versátiles, y sus derivados pueden tener aplicaciones adicionales. Explorar sus efectos sobre vías biológicas específicas, inhibición enzimática o interacciones con receptores podría revelar nuevos usos para "this compound" .
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its reactivity would be influenced by the functional groups present .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve further pharmacological testing and clinical trials. If it’s being used in chemical synthesis, future research could involve exploring its reactivity under different conditions or with different reactants .
Propiedades
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-14-7-10(17-12)8-16-11(15)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXZHJIQYEQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

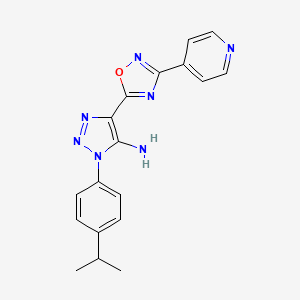
![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)
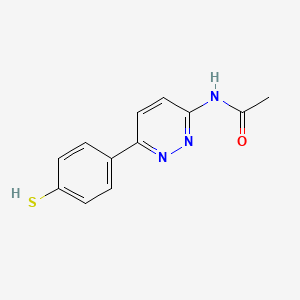

![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)
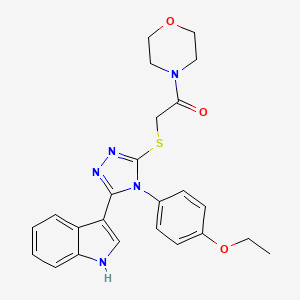
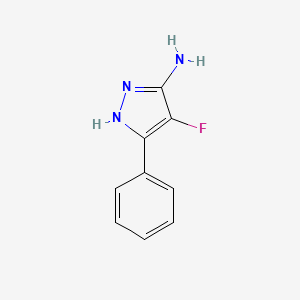
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)
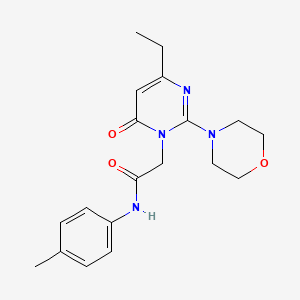
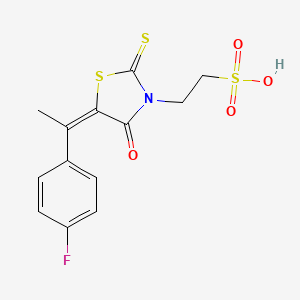
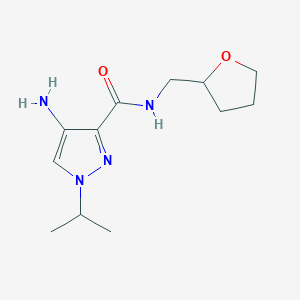
![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)